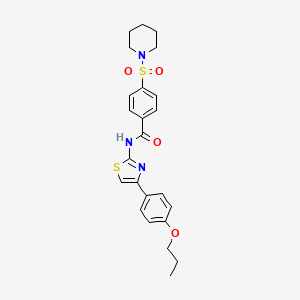
4-(piperidin-1-ylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related piperidine-based compounds involves multiple steps, including the reaction of piperidine derivatives with various chemical reagents. For example, Abdel‐Aziz et al. (2009) described the synthesis of piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, showcasing the versatility of piperidine in creating a broad range of chemical structures with significant biological activity (Abdel‐Aziz et al., 2009).
Molecular Structure Analysis
The molecular structure of similar compounds reveals a complex arrangement of atoms and bonds. Karthik et al. (2021) performed structural analysis through X-ray diffraction studies, revealing that the piperidine ring often adopts a chair conformation, with various substituents affecting the overall geometry and potential intermolecular interactions (Karthik et al., 2021).
Chemical Reactions and Properties
Piperidine derivatives participate in various chemical reactions, leading to the formation of diverse compounds with potential therapeutic applications. For example, reactions involving piperidine can yield sulfonamide derivatives, showcasing the chemical versatility and reactivity of the piperidine moiety in synthesizing biologically active molecules (Khalid et al., 2016).
Applications De Recherche Scientifique
DNA Minor Groove Binders
Compounds structurally related to Hoechst 33258, which is known for its ability to bind to the minor groove of double-stranded B-DNA, suggest potential applications in genomic research and as a model system to investigate DNA sequence recognition and binding. This could hint at the utility of 4-(piperidin-1-ylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide in similar genomic applications or as a starting point for drug design (Issar & Kakkar, 2013).
Prokinetic Agents in Gastrointestinal Motility Disorders
The prokinetic agent Cisapride, a substituted piperidinyl benzamide, showcases the therapeutic use of piperidine derivatives in facilitating gastrointestinal motility. This suggests that related compounds could be explored for their potential effects on gastrointestinal health or disorders (McCallum, Prakash, Campoli-Richards, & Goa, 1988).
Central Nervous System (CNS) Acting Drugs
A literature review highlights heterocycles, including those with sulfur and nitrogen, as central structures in the development of CNS drugs. This underlines the significance of thiazole and piperidine moieties in synthesizing compounds with potential CNS activity, pointing towards the research application of the given compound in neuropharmacology (Saganuwan, 2017).
Antioxidant and Anti-inflammatory Agents
Research on benzofused thiazole derivatives for their antioxidant and anti-inflammatory activities provides a template for developing therapeutic agents. This suggests the potential of exploring this compound in similar capacities, given its structural features (Raut et al., 2020).
Anticancer Activity of Quinazoline Derivatives
The anticancer properties of quinazoline derivatives, particularly against colorectal cancer, suggest a research avenue for compounds with similar structural elements. This implies the potential for this compound in cancer research and therapy (Moorthy et al., 2023).
Propriétés
IUPAC Name |
4-piperidin-1-ylsulfonyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S2/c1-2-16-31-20-10-6-18(7-11-20)22-17-32-24(25-22)26-23(28)19-8-12-21(13-9-19)33(29,30)27-14-4-3-5-15-27/h6-13,17H,2-5,14-16H2,1H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAZSMFNQCIATB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

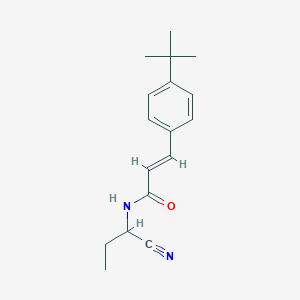
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2480597.png)
![3,4,5-trimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2480599.png)
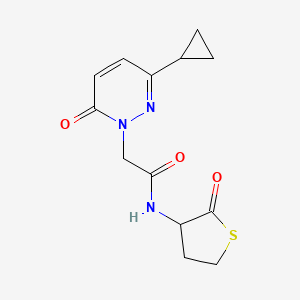
![N-cyclopropyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide](/img/structure/B2480602.png)
![2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2480603.png)
![4-(6-(4-(3-chlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2480604.png)
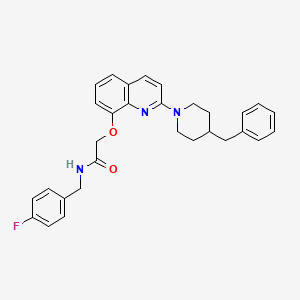
![1'-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2480606.png)
![2-[(4-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2480607.png)

![5-benzyl-3-(3,4-dimethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2480616.png)
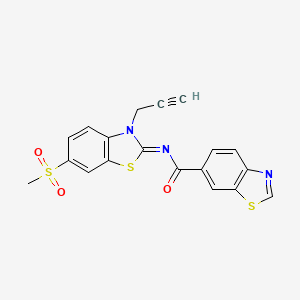
![7-tert-butyl-1,3-dimethyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2480619.png)